Product packaging for 2-Chloromuconic acid(Cat. No.:CAS No. 28823-37-2)

2-Chloromuconic acid

Cat. No.: B1234635
CAS No.: 28823-37-2
M. Wt: 176.55 g/mol
InChI Key: OZNNVVBQWHRHHH-TZFCGSKZSA-N
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Description

2-Chloromuconic acid is a key metabolic intermediate in the specialized bacterial degradation pathway for chloroaromatic compounds, making it a critical compound for environmental microbiology and bioremediation research . Studies on its transformation are essential for understanding how microorganisms break down persistent environmental pollutants like chlorobenzoates . The compound serves as a specific substrate for enzymes such as muconate cycloisomerase and chloromuconate cycloisomerase . The enzymatic cycloisomerization of 2-Chloro- cis , cis -muconate can lead to different products; muconate cycloisomerases can catalyze its conversion, and in combination with muconolactone isomerase, can form the antibiotic protoanemonin . In contrast, chloromuconate cycloisomerases, found in bacteria adapted to degrade chloroaromatics, catalyze a dehalogenating cycloisomerization to form cis -dienelactone, enabling further metabolism and complete degradation of the chlorinated substrate . This makes this compound invaluable for studying enzyme mechanisms, evolution, and the biochemical pathways that allow bacteria to detoxify hazardous environments . Furthermore, its role as a functionalized diacid lends itself to potential applications in synthesizing novel bio-based polymers and chemicals, aligning with the growing market for sustainable materials . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClO4 B1234635 2-Chloromuconic acid CAS No. 28823-37-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28823-37-2

Molecular Formula

C6H5ClO4

Molecular Weight

176.55 g/mol

IUPAC Name

(2Z,4E)-2-chlorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1+,4-2-

InChI Key

OZNNVVBQWHRHHH-TZFCGSKZSA-N

SMILES

C(=CC(=O)O)C=C(C(=O)O)Cl

Isomeric SMILES

C(=C/C(=O)O)\C=C(\C(=O)O)/Cl

Canonical SMILES

C(=CC(=O)O)C=C(C(=O)O)Cl

Other CAS No.

52050-02-9

Synonyms

2-chloro-cis,cis-muconate
2-chloro-cis,cis-muconic acid
2-chloromuconate
2-chloromuconic acid
2-chloromuconic acid, (E,Z)-isomer
2-chloromuconic acid, (Z,Z)-isome

Origin of Product

United States

Microbial Degradation Pathways Involving 2 Chloromuconic Acid

Diverse Precursors and Initiating Reactions Leading to 2-Chloromuconic Acid Formation

The microbial degradation of numerous chlorinated aromatic compounds proceeds through initial transformation reactions that yield chlorocatechols. These intermediates then undergo ring cleavage, often resulting in the formation of this compound.

Catabolism of Chlorophenols (e.g., 2-chlorophenol (B165306), 3-chlorophenol)

The bacterial degradation of 2-chlorophenol (2-CP) and 3-chlorophenol (B135607) (3-CP) is a well-studied process that frequently involves the formation of this compound. Several bacterial strains, including species of Rhodococcus, Alcaligenes, and Streptomyces, can utilize these compounds as their sole source of carbon and energy. nih.gov The degradation of 2-CP typically proceeds through the formation of 3-chlorocatechol (B1204754) (3-CC). nih.gov This intermediate is then cleaved by the enzyme chlorocatechol 1,2-dioxygenase via a modified ortho-cleavage pathway to produce 2-chloro-cis,cis-muconate (B1241311), another name for this compound. nih.govresearchgate.net This pathway has been observed in various bacteria, including Rhodococcus opacus 1CP. nih.gov In some cases, such as with Pseudomonas putida CP1, the degradation of both 2-chlorophenol and 3-chlorophenol leads to the production of 3-chlorocatechol, which is then cleaved to form this compound. dcu.ie

The degradation of 3-chlorophenol can also lead to the formation of chlorocatechols, which are subsequently converted to chloromuconic acids. For instance, the metabolism of 3-chlorophenol can result in 4-chlorocatechol (B124253), which is then cleaved to 3-chloromuconic acid, or 3-chlorocatechol, which is cleaved to this compound. industrialmaintenanceproducts.net

Biotransformation of Chlorobenzoates (e.g., 2-chlorobenzoic acid, 3-chlorobenzoic acid)

Microorganisms have evolved specific enzymatic machinery to degrade chlorobenzoic acids. The degradation of 2-chlorobenzoic acid (2-CBA) by some Pseudomonas species involves its conversion to chlorocatechol. cdnsciencepub.comnih.gov This chlorocatechol intermediate is then transformed into chloromuconic acid. cdnsciencepub.comnih.gov Specifically, Pseudomonas stutzeri has been shown to oxidize 2-chlorobenzoate (B514982) to 3-chloropyrocatechol, which is then further oxidized to 2-chloro-cis,cis-muconic acid. ebi.ac.uk

The degradation of 3-chlorobenzoic acid (3-CBA) is another pathway that can lead to the formation of this compound. The initial step is often catalyzed by a dioxygenase, converting 3-CBA to a chlorocatechol. nih.gov While several degradation routes exist for 3-CBA, the chlorocatechol pathway is common. nih.gov Depending on the specific enzymes involved, this can lead to the formation of either 3-chlorocatechol or 4-chlorocatechol, which are then subject to ring cleavage. The cleavage of 3-chlorocatechol results in this compound.

Degradation of Chloroanilines (e.g., 2-chloroaniline)

The microbial breakdown of chloroanilines can also funnel into the this compound pathway. For example, aniline-grown resting cells of Rhodococcus sp. An 117 have been shown to convert 2-chloroaniline (B154045) to 3-chlorocatechol. epa.gov This is followed by the appearance of this compound as a metabolic product. epa.gov This indicates an ortho-cleavage of the 3-chlorocatechol intermediate.

Metabolism of Chloronitrobenzenes (e.g., 1-chloro-4-nitrobenzene, 4-chloronitrobenzene)

The microbial degradation of chloronitrobenzenes can proceed through various initial steps, including the reduction of the nitro group. researchgate.net In some pathways, this leads to the formation of chloroanilines, which can then be further metabolized as described above. While direct pathways from chloronitrobenzenes to this compound are less commonly detailed, the formation of intermediates like chlorocatechols is a plausible route. For instance, the degradation of 4-chloronitrobenzene can be initiated by bacteria, and although complete pathways are complex and varied, the potential for chlorocatechol formation exists. iarc.fr

Breakdown of Dichlorophenoxyacetic Acids (e.g., 2,4-D)

The widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is degraded by numerous microorganisms. mdpi.com A common pathway involves the initial cleavage of the ether bond by the enzyme 2,4-dichlorophenoxyacetate-α-ketoglutarate dioxygenase, which forms 2,4-dichlorophenol (B122985) (2,4-DCP). d-nb.info This is then hydroxylated to 3,5-dichlorocatechol (B76880) (3,5-DCC). mdpi.comnih.gov The subsequent ortho-cleavage of 3,5-DCC by chlorocatechol 1,2-dioxygenase results in the formation of 2,4-dichloro-cis,cis-muconate. mdpi.comnih.gov While this is a dichlorinated form, related pathways involving monochlorinated phenoxyacetic acids can lead to monochlorinated muconic acids. For instance, the degradation of related compounds can produce chlorocatechols that are then cleaved to form compounds like this compound. nih.gov

Other Chlorinated Aromatic Substrates

The formation of this compound is not limited to the aforementioned compounds. It has also been identified as a transformation product in studies involving the coupled photocatalytic-biological treatment of 2,4,5-trichlorophenol. nih.gov In this context, this compound represents a moderately transformed intermediate. nih.gov This highlights its role as a key junction in the breakdown of more complex chlorinated aromatic structures.

Data Tables

Table 1: Microbial Degradation Pathways Leading to this compound

Precursor CompoundKey IntermediateKey EnzymeResulting Muconic AcidRepresentative Microorganism(s)
2-Chlorophenol3-ChlorocatecholChlorocatechol 1,2-dioxygenaseThis compoundRhodococcus opacus 1CP, Pseudomonas putida CP1
3-Chlorophenol3-ChlorocatecholChlorocatechol 1,2-dioxygenaseThis compoundPseudomonas putida CP1
2-Chlorobenzoic acid3-ChloropyrocatecholDioxygenaseThis compoundPseudomonas stutzeri
2-Chloroaniline3-ChlorocatecholNot specifiedThis compoundRhodococcus sp. An 117
2,4-Dichlorophenoxyacetic acid (2,4-D)3,5-DichlorocatecholChlorocatechol 1,2-dioxygenase2,4-Dichloro-cis,cis-muconateCupriavidus necator JMP134

Mechanistic Aspects of Aromatic Ring Cleavage Leading to this compound

The formation of this compound is a pivotal step in the catabolism of various chlorinated aromatic compounds, arising from the enzymatic cleavage of a dihydroxylated aromatic ring.

Ortho-Cleavage Pathways and Intermediate Formation

The aerobic degradation of many chloroaromatic compounds proceeds through the formation of chlorocatechols as central intermediates. asm.org These chlorocatechols are then channeled into the modified ortho-cleavage pathway, also known as the chlorocatechol pathway. asm.orgebi.ac.uk In this pathway, the aromatic ring of a chlorocatechol, such as 3-chlorocatechol, is cleaved between the two hydroxyl groups. ebi.ac.uk This intradiol cleavage is catalyzed by the enzyme chlorocatechol 1,2-dioxygenase (EC 1.13.11.1), which incorporates both atoms of molecular oxygen into the substrate. ebi.ac.ukd-nb.infonih.gov

The enzymatic cleavage of 3-chlorocatechol by chlorocatechol 1,2-dioxygenase specifically yields 2-chloro-cis,cis-muconate, which is another name for this compound. d-nb.infonih.govresearchgate.net Similarly, the degradation of other chlorinated compounds, like 2-chloroaniline and 2-chlorophenol, can also lead to the formation of 3-chlorocatechol and subsequently this compound. epa.govresearchgate.net The degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) involves the formation of 3,5-dichlorocatechol, which is then cleaved by a chlorocatechol 1,2-dioxygenase to produce 2,4-dichloro-cis,cis-muconic acid. d-nb.infomdpi.com

The enzymes involved in these pathways, particularly the chlorocatechol 1,2-dioxygenases, often exhibit a broad substrate specificity, enabling them to act on a range of chlorinated catechols. nih.gov For instance, the degradation of 1,2,3,4-tetrachlorobenzene (B165215) can lead to the formation of tetrachloromuconic acid. asm.org

Distinction from Meta-Cleavage Pathways in Chlorinated Compound Metabolism

In contrast to the productive ortho-cleavage pathway, the meta-cleavage pathway is generally not suitable for the complete degradation of haloaromatic compounds. asm.org While methyl-substituted aromatic compounds are commonly mineralized via the meta-cleavage pathway, the presence of chlorine substituents often leads to problems. asm.org

The meta-cleavage of chlorocatechols can result in the formation of reactive and often toxic intermediates. For example, the meta-cleavage of 3-chlorocatechol can produce a reactive acylchloride that can inactivate the catechol 2,3-dioxygenase enzyme, a key component of the meta-pathway. asm.orgresearchgate.net This leads to a "suicide" inactivation of the enzyme and halts the degradation process. asm.orgresearchgate.net The meta-cleavage of 4-chlorocatechol typically results in the formation of dead-end products. asm.org

Therefore, the ortho-cleavage pathway represents the primary and more efficient route for the complete mineralization of many chlorinated aromatic compounds, funneling them through intermediates like this compound towards the central metabolism. asm.orgresearchgate.net Some specialized bacteria, however, have evolved meta-cleavage pathways that can handle certain chlorocatechols without toxic effects. researchgate.net

Downstream Transformations of this compound in Microbial Systems

Once formed, this compound undergoes a series of enzymatic transformations that ultimately lead to its integration into central metabolic pathways. These downstream steps involve cycloisomerization, dechlorination, and further conversions to key metabolic intermediates.

Enzymatic Cycloisomerization to Chloromuconolactones (e.g., 2-chloromuconolactone, 5-chloromuconolactone)

The next step in the degradation of this compound is its cycloisomerization to form chloromuconolactones. This reaction is catalyzed by enzymes known as muconate cycloisomerases (EC 5.5.1.1) or chloromuconate cycloisomerases (EC 5.5.1.7). nih.govnih.gov These enzymes can catalyze both a 1,4- and a 3,6-cycloisomerization of 2-chloro-cis,cis-muconate. nih.gov

The 1,4-cycloisomerization results in the formation of (4S)-(+)-2-chloromuconolactone, while the 3,6-cycloisomerization produces (4R/5S)-(+)-5-chloromuconolactone. nih.gov Research has shown that muconate cycloisomerases can convert 2-chloromuconate into both 2- and 5-chloromuconolactone (B1176566) intermediates. nih.gov In some bacteria, such as Rhodococcus erythropolis 1CP, the cycloisomerization of 2-chloro-cis,cis-muconate exclusively yields 5-chloromuconolactone. nih.gov

Dechlorination Mechanisms Associated with Lactonization

The removal of the chlorine substituent, a crucial step in the detoxification and mineralization of the original pollutant, is intimately linked to the lactonization process. In many proteobacteria, the chloromuconate cycloisomerase that catalyzes the formation of the lactone ring is also responsible for the subsequent dehalogenation. nih.gov For instance, these enzymes can convert 3-chloro-cis,cis-muconate (B1234730) to cis-dienelactone (B1242186) with the elimination of chloride. nih.gov

However, in some gram-positive bacteria like Rhodococcus opacus, the chloromuconate cycloisomerase lacks dehalogenating activity. researcher.life Instead, a separate enzyme, a chloromuconolactone dehalogenase, is responsible for removing the chlorine from 5-chloromuconolactone to produce cis-dienelactone. nih.govresearcher.life This suggests that different evolutionary strategies have emerged for the dechlorination step in microbial degradation pathways. The dechlorination can also occur during the conversion of 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. mdpi.com

Further Conversion to Subsequent Metabolic Intermediates (e.g., protoanemonin (B48344), cis-dienelactone, maleylacetic acid)

The chloromuconolactone intermediates are further metabolized to compounds that can enter the tricarboxylic acid (TCA) cycle. One possible fate for 2-chloromuconolactone is its transformation by muconolactone (B1205914) isomerase, which leads to both dechlorination and decarboxylation, forming the antibiotic compound protoanemonin. nih.govnih.gov However, the formation of protoanemonin can be a minor pathway depending on the relative activities of the enzymes involved. nih.govnih.gov

A more common route involves the conversion of chloromuconolactones to dienelactones. For example, 5-chloromuconolactone can be converted to cis-dienelactone. nih.govresearcher.life In some cases, trans-dienelactone is formed. d-nb.info These dienelactones are then acted upon by a dienelactone hydrolase (EC 3.1.1.45), which converts them to maleylacetate (B1240894). asm.orgd-nb.info Maleylacetate is a key intermediate that can be further reduced by maleylacetate reductase to 3-oxoadipate (B1233008), a compound that can enter the TCA cycle. asm.orgd-nb.infonih.gov In the degradation of 2,4-D, 2-chlorodienelactone is converted to 2-chloromaleylacetate, which is then reduced to maleylacetate. mdpi.comebi.ac.uk

Enzymology of 2 Chloromuconic Acid Biotransformations

Enzymes Catalyzing 2-Chloromuconic Acid Formation

The formation of this compound is primarily catalyzed by a class of enzymes known as chlorocatechol dioxygenases. These enzymes play a crucial role in the ortho-cleavage pathway for the degradation of chlorocatechols. ebi.ac.ukasm.org

Chlorocatechol Dioxygenases (e.g., Catechol 1,2-Dioxygenase)

Chlorocatechol 1,2-dioxygenases (EC 1.13.11.1) are intradiol dioxygenases that catalyze the oxidative cleavage of the aromatic ring of chlorocatechols, inserting molecular oxygen to yield chloromuconic acids. ebi.ac.ukontosight.aiwikipedia.org This reaction is a critical, often rate-limiting, step in the breakdown of chlorinated aromatic pollutants. tandfonline.comsspb.org.cn For instance, the CbnA enzyme, a chlorocatechol 1,2-dioxygenase, is responsible for converting chlorocatechols to their corresponding chloromuconates. tandfonline.com Specifically, the ortho-cleavage of 3-chlorocatechol (B1204754) results in the formation of this compound. interesjournals.orgresearchgate.netnih.gov

Chlorocatechol dioxygenases exhibit varying degrees of substrate specificity and affinity for different chlorinated catechols. asm.orgnih.gov These differences are often attributed to specific amino acid residues within the enzyme's active site. asm.org For example, studies on chlorocatechol 1,2-dioxygenases from different bacterial strains have revealed distinct preferences for certain dichlorocatechol isomers. asm.org

The chlorocatechol 1,2-dioxygenase from Alcaligenes denitrificans BRI 6011 has been shown to act on a range of substrates including catechol, 3-chlorocatechol, 4-chlorocatechol (B124253), and various dichlorocatechols. cdnsciencepub.com Notably, the enzyme displayed lower Kₘ values (typically below 1 μM) for chlorinated catechols compared to catechol and methylated catechols (above 10 μM), indicating a higher affinity for the chlorinated substrates. cdnsciencepub.com

Similarly, the chlorocatechol 1,2-dioxygenase DccA from Diaphorobacter sp. strain JS3051 efficiently converts 4-chlorocatechol and 4-bromocatechol (B119925) into their corresponding halomuconic acids. sjtu.edu.cn The substrate specificities of highly homologous chlorocatechol 1,2-dioxygenases, such as CbnA and TcbC, have been differentiated based on amino acid residues at specific positions, which influence their preference for substrates like 3,5-dichlorocatechol (B76880) versus 3,4-dichlorocatechol. asm.org

Table 1: Substrate Specificity of Chlorocatechol 1,2-Dioxygenase from Alcaligenes denitrificans BRI 6011
SubstrateKₘ (μM)Vₘₐₓ (U/mg)
Catechol>10Higher
3-Chlorocatechol<1Higher
4-Chlorocatechol<1Higher
3,4-Dichlorocatechol<1Similar
3,5-Dichlorocatechol<1Similar
3,6-Dichlorocatechol<1Similar
3-Methylcatechol>10Higher
4-Methylcatechol>10Higher

Data compiled from a study on the purification and properties of chlorocatechol 1,2-dioxygenase from Alcaligenes denitrificans BRI 6011. cdnsciencepub.com

The reaction kinetics of chlorocatechol dioxygenases are crucial for understanding their efficiency in degrading chlorinated aromatic compounds. The catalytic efficiency is often expressed as the kcat/Kₘ value. For example, the DccA enzyme from Diaphorobacter sp. strain JS3051 shows high catalytic efficiency for 4-chlorocatechol and 4-bromocatechol but significantly lower values for fluorinated catechols. sjtu.edu.cn

A study on a catechol 1,2-dioxygenase from Paracoccus sp. MKU1 reported a Kₘ of 12.89 μM and a Vₘₐₓ of 310.1 U/mg⁻¹ for catechol, indicating a high affinity for this substrate. nih.gov Another catechol 1,2-dioxygenase from Pseudomonas chlororaphis strain UFB2 exhibited a Vₘₐₓ of 16.67 µM/min and a Kₘ of 35.76 µM. nih.gov The chlorocatechol 1,2-dioxygenase from Alcaligenes denitrificans BRI 6011 showed Vₘₐₓ values that were higher for monochlorinated and methylated catechols compared to dichlorocatechols. cdnsciencepub.com

Table 2: Kinetic Parameters of Various Catechol 1,2-Dioxygenases
Enzyme SourceSubstrateKₘ (μM)Vₘₐₓ
Paracoccus sp. MKU1Catechol12.89310.1 U/mg⁻¹
Pseudomonas chlororaphis UFB2Catechol35.7616.67 µM/min
Alcaligenes denitrificans BRI 6011Chlorinated Catechols<1Varied
Alcaligenes denitrificans BRI 6011Catechol>10Higher

This table summarizes kinetic data from multiple studies. cdnsciencepub.comnih.govnih.gov

Substrate Specificity and Affinity for Chlorinated Catechols

Enzymes Catalyzing this compound Transformation

Once formed, this compound is further transformed by another group of enzymes, the muconate cycloisomerases, which are also known as chloromuconate cycloisomerases.

Muconate Cycloisomerases (Chloromuconate Cycloisomerases)

Muconate cycloisomerases (EC 5.5.1.1) and chloromuconate cycloisomerases (EC 5.5.1.7) catalyze the cycloisomerization of muconic acids and their chlorinated derivatives. researchgate.netwikipedia.org These enzymes are critical for channeling the products of ring cleavage into the next steps of the degradation pathway. nih.gov

The conversion of 2-chloro-cis,cis-muconate (B1241311) by muconate cycloisomerases can lead to different products depending on the specific enzyme. nih.govnih.gov Most muconate cycloisomerases catalyze both a 1,4-cycloisomerization to form 2-chloromuconolactone and a 3,6-cycloisomerization (also referred to as 1,6-cycloisomerization) to produce 5-chloromuconolactone (B1176566). researchgate.netnih.govresearchgate.net Initially, 2-chloromuconolactone is often the predominant product. nih.govnih.gov

The stereochemical outcome of these reactions is also specific. For instance, the conversion of 2-chloro-cis,cis-muconate can yield (4S)-(+)-2-chloro- and (4R/5S)-(+)-5-chloromuconolactone. nih.gov

In contrast, chloromuconate cycloisomerases, such as those encoded by plasmids pJP4 and pAC27, convert 2-chloro-cis,cis-muconate to trans-dienelactone. nih.gov These enzymes can also act on both (+)-2-chloro- and (+)-5-chloromuconolactone to form the same product, demonstrating their ability to catalyze chloride elimination. nih.gov The formation of trans-dienelactone from 2-chloro-cis,cis-muconate by chloromuconate cycloisomerases from Pseudomonas sp. strain B13 and Alcaligenes eutrophus JMP134 has also been reported, highlighting their evolved capability to cleave the carbon-chlorine bond. nih.gov

Table 3: Products of this compound Isomerization
Enzyme TypeSubstratePrimary Products
Muconate Cycloisomerase2-chloro-cis,cis-muconate2-Chloromuconolactone, 5-Chloromuconolactone
Chloromuconate Cycloisomerase2-chloro-cis,cis-muconatetrans-Dienelactone
Chloromuconate Cycloisomerase(+)-2-Chloromuconolactonetrans-Dienelactone
Chloromuconate Cycloisomerase(+)-5-Chloromuconolactonetrans-Dienelactone

This table illustrates the different products formed from this compound and its isomers by muconate and chloromuconate cycloisomerases. nih.govresearchgate.netnih.govnih.gov

Role in Dehalogenation and Carbon-Chlorine Bond Cleavage

The enzymatic processing of this compound is fundamental to the dehalogenation of certain chloroaromatic compounds. In many bacterial degradation pathways, 2-chlorophenol (B165306) is converted to 3-chlorocatechol, which is then cleaved to form 2-chloro-cis,cis-muconate. d-nb.inforesearchgate.net The crucial step of carbon-chlorine bond cleavage occurs during the subsequent enzymatic transformation of this molecule. An enzyme, chloromuconate cycloisomerase, catalyzes the cycloisomerization of 2-chloro-cis,cis-muconate. d-nb.infonih.gov This reaction can lead to the formation of intermediates like 5-chloromuconolactone, which is then dehalogenated to cis-dienelactone (B1242186). nih.gov In some pathways, muconolactone (B1205914) isomerase can also act on chlorinated muconolactones, such as 2-chloromuconolactone, to facilitate dechlorination and produce compounds like protoanemonin (B48344). nih.govnih.gov The release of the chloride ion during these enzymatic steps is a key detoxification process, converting a xenobiotic compound into intermediates that can enter general metabolic cycles. d-nb.info

2-Amino-5-chloromuconic Acid Deaminase (e.g., CnbH)

In the degradation pathway of compounds like 4-chloronitrobenzene, 2-amino-5-chloromuconic acid emerges as a key intermediate. nih.govnih.gov The deamination of this compound is catalyzed by the enzyme 2-amino-5-chloromuconic acid deaminase, encoded by the cnbH gene in organisms such as Comamonas sp. strain CNB-1. nih.govasm.org

The CnbH enzyme facilitates the conversion of 2-amino-5-chloromuconic acid into 2-hydroxy-5-chloromuconic acid and ammonia. researchgate.netnih.govasm.orgresearchgate.net This reaction is a hydrolytic deamination. While the precise mechanism for CnbH is still under investigation, a proposed mechanism for a similar enzyme, CnbZ, suggests a simultaneous attack on the α-carbon and nitrogen atoms of the substrate by a hydroxyl group and a proton, respectively. nih.gov The product, 2-hydroxy-5-chloromuconic acid, is the enol form, which can be further metabolized by other enzymes in the pathway, such as a tautomerase. nih.gov

The CnbH deaminase exhibits specificity for both 2-amino-5-chloromuconic acid and its non-chlorinated analog, 2-aminomuconic acid. nih.gov However, another deaminase, CnbZ, does not act on substrates like methyl-3-aminocrotonate or saturated α-amino acids such as glutamic acid. nih.gov Evolutionary analysis of the CnbH protein sequence reveals that it shares significant identity (31% to 38%) with the A subunit of Asp-tRNAAsn/Glu-tRNAGln amidotransferases. researchgate.netnih.govasm.orgresearchgate.netresearchgate.netscience.gov This relationship is distant from other known deaminases involved in nitroaromatic compound degradation, suggesting that CnbH represents a novel evolutionary line of deaminases adapted for the breakdown of xenobiotic compounds. nih.govasm.orgasm.orgresearchgate.net

Catalytic Mechanism and Product Formation (e.g., 2-hydroxy-5-chloromuconic acid)

Other Associated Enzymes (e.g., Muconolactone Isomerase, Dienelactone Hydrolase)

The complete degradation pathway involving this compound intermediates relies on the coordinated action of several other enzymes.

Muconolactone Isomerase: This enzyme, which functions in the standard 3-oxoadipate (B1233008) pathway, also plays a role in chloroaromatic degradation. nih.gov It can catalyze the dechlorination of substituted muconolactones. semanticscholar.org For instance, it transforms 2-chloromuconolactone into protoanemonin through a process involving both dechlorination and decarboxylation. nih.gov It also acts on 5-chloromuconolactone. nih.gov

Dienelactone Hydrolase: This enzyme is crucial for processing the products of chloromuconate cycloisomerization. d-nb.info It catalyzes the hydrolysis of both cis- and trans-dienelactone to maleylacetate (B1240894), which is then channeled into the tricarboxylic acid (TCA) cycle after reduction. d-nb.inforesearchgate.net Dienelactone hydrolases are typically classified as α/β hydrolase fold enzymes. researchgate.netnih.gov

Molecular Characterization of Enzymes

The structural and molecular properties of the enzymes involved in this compound biotransformations have been investigated to understand their function and mechanism.

Protein Structure and Subunit Composition

The enzymes of these pathways exhibit diverse quaternary structures and molecular architectures.

EnzymeOrganism ExampleSubunit CompositionMolecular ArchitecturePDB Accession (example)
Chloromuconate Cycloisomerase Alcaligenes eutrophusHomooctamer (8 identical subunits)Each subunit has two domains, including an α/β-barrel. nih.goviucr.org2CHR rcsb.org
Muconolactone Isomerase Pseudomonas putidaHomodecamer (10 identical subunits)The decamer has 5-fold symmetry. Each subunit is composed of two α-helices and a four-stranded antiparallel β-sheet. nih.govrcsb.orgnih.gov1MLI rcsb.org
Dienelactone Hydrolase Pseudomonas knackmussiiMonomer (single polypeptide chain)Belongs to the α/β hydrolase family, featuring a structure of seven helices and eight β-pleated sheets. nih.govrcsb.org1DIN rcsb.org
2-Amino-5-chloromuconic Acid Deaminase (CnbH) Comamonas sp. strain CNB-1Predicted monomerThe predicted molecular mass is 45 kDa. asm.org Related CNBH domains have been shown to form dimers. nih.govNot Available

Active Site Analysis and Mechanistic Insights

The enzymatic conversion of this compound is primarily carried out by a class of enzymes known as chloromuconate cycloisomerases. nih.govannualreviews.org These enzymes are related to muconate cycloisomerases, which are involved in the degradation of non-chlorinated aromatic compounds, but possess distinct features in their active sites that accommodate and facilitate the dehalogenation of chlorinated substrates. nih.govwikipedia.org

Analysis of the active site of chloromuconate cycloisomerases reveals key differences compared to their non-halogenating counterparts. For instance, in chloromuconate lactonizing enzyme, the presence of less polar amino acids like Isoleucine (Ile) at position 19 and Methionine (Met) at position 21 results in a more hydrophobic core structure at the active site when compared to the corresponding Histidine (His) residue in muconate lactonizing enzyme. wikipedia.org This difference in the active site's polarity is crucial for substrate specificity.

Site-directed mutagenesis studies have been instrumental in identifying specific amino acid residues that are critical for the catalytic activity and substrate specificity of these enzymes. In Pseudomonas putida muconate cycloisomerase, specific mutations can enhance its activity towards chlorinated substrates. For example, substituting Alanine at position 271 with Serine (A271S) or Isoleucine at position 54 with Valine (I54V) significantly increases the enzyme's specificity for 3-chloro- and 2,4-dichloromuconate. nih.gov Furthermore, Lysine (Lys) at position 169 has been identified as a key proton donor in the catalytic mechanism. nih.gov The exchange of certain amino acids can also influence the direction of the cycloisomerization reaction, leading to the preferential formation of either (+)-2-chloro- or (+)-5-chloromuconolactone. nih.gov

The proposed mechanism for the enzymatic transformation of this compound involves an intramolecular substitution, where the enzyme catalyzes a cycloisomerization reaction that is coupled with dehalogenation. annualreviews.org This process leads to the formation of an unstable intermediate that subsequently decomposes, releasing a chloride ion. annualreviews.org The active site architecture is finely tuned to bind the chlorinated substrate and stabilize the transition states throughout this catalytic cycle. The interaction between the substrate and specific residues within the active site ensures the correct orientation for the reaction to proceed efficiently.

Table 1: Key Amino Acid Residues in Muconate and Chloromuconate Cycloisomerases and Their Roles

Enzyme TypeOrganism/StrainResidue (Position)Role in CatalysisReference
Muconate CycloisomerasePseudomonas putidaLys169Proton donor nih.gov
Muconate CycloisomerasePseudomonas putidaI54V (mutant)Increased specificity for 3-chloromuconate nih.gov
Muconate CycloisomerasePseudomonas putidaA271S (mutant)Increased specificity for 3-chloromuconate nih.gov
Chloromuconate Lactonizing EnzymeN/AIle19, Met21Contribute to hydrophobic core of active site wikipedia.org
Chloromuconate Cycloisomerase IIPseudomonas sp. (strain P51)165Proton acceptor uniprot.org
Chloromuconate Cycloisomerase IIPseudomonas sp. (strain P51)323Proton donor uniprot.org

Cofactor Requirements and Role in Catalysis

The catalytic activity of chloromuconate cycloisomerases is often dependent on the presence of divalent metal ions as cofactors. These cofactors are integral to the enzyme's structure and play a direct role in the catalytic mechanism.

Research on chloromuconate cycloisomerase II from Pseudomonas sp. strain P51 has identified Manganese (Mn²⁺) as a required cofactor for its activity. uniprot.org Specific amino acid residues within the enzyme's active site are responsible for coordinating this metal ion. In this particular enzyme, residues at positions 194, 220, and 245 have been identified as Mn²⁺ binding sites. uniprot.org

The role of the metal cofactor is believed to be the stabilization of negatively charged intermediates formed during the catalytic reaction. ebi.ac.uk Specifically, the Mn²⁺ ion is thought to stabilize the enolate anion intermediate that is generated during the cycloisomerization process. ebi.ac.uk This stabilization of the transition state lowers the activation energy of the reaction, thereby facilitating the efficient conversion of this compound.

While Mn²⁺ is the identified cofactor for the enzyme from Pseudomonas sp. P51, it is noteworthy that the broader family of muconate lactonizing enzymes, to which chloromuconate cycloisomerases belong, can also utilize other divalent cations. For instance, Magnesium (Mg²⁺) is a common cofactor for many enzymes in the enolase superfamily, including some muconate cycloisomerases. wikipedia.orgebi.ac.uk The metal ion, whether Mn²⁺ or Mg²⁺, is a crucial component of the catalytic machinery, working in concert with the amino acid residues of the active site to perform the complex transformation of this compound.

Table 2: Cofactors and Binding Residues in Chloromuconate Cycloisomerase

EnzymeOrganism/StrainCofactorBinding Site ResiduesRole of CofactorReference
Chloromuconate Cycloisomerase IIPseudomonas sp. (strain P51)Mn²⁺194, 220, 245Essential for catalytic activity; stabilizes enolate anion intermediate uniprot.orgebi.ac.uk

Microbial Physiology and Genetics in Relation to 2 Chloromuconic Acid Degradation

Diversity of Microorganisms Exhibiting 2-Chloromuconic Acid Metabolism

A variety of microorganisms, primarily bacteria, have demonstrated the ability to metabolize this compound, either as part of a complete degradation pathway for a chlorinated primary substrate or through cometabolism.

Several individual microbial strains have been identified and studied for their capacity to process this compound or its precursors. These microbes often possess specialized enzymatic machinery to handle chlorinated intermediates.

Pseudomonas sp.: Various species of Pseudomonas are well-known for their ability to degrade chlorinated aromatic compounds. d-nb.infoasm.org For instance, Pseudomonas putida harbors the plasmid-borne clcABD operon, which encodes the enzymes necessary for the degradation of 3-chlorocatechol (B1204754). nih.gov In this pathway, this compound acts as the key inducer molecule for the expression of the operon. nih.gov Another strain, Pseudomonas sp. strain B-300, can degrade 2-chlorobenzoic acid, converting it into chlorocatechol and subsequently into chloromuconic acid. cdnsciencepub.com

Ralstonia eutropha: Ralstonia eutropha JMP134 (also known as Cupriavidus necator) is a well-studied organism containing the plasmid pJP4, which carries two distinct gene clusters, tfd(I) and tfd(II), for the degradation of chlorocatechols. nih.govnih.gov The enzymes encoded by these clusters exhibit different efficiencies in processing chlorinated intermediates. The TfdD(II) chloromuconate cycloisomerase, for example, shows poor activity against 2-chloromuconate, highlighting the functional subtleties between seemingly redundant pathways even within a single organism. nih.govnih.gov

Comamonas sp.: Strains of Comamonas are also implicated in the degradation of chloroaromatics. Comamonas sp. strain CNB-1 degrades chloronitrobenzene via an intermediate, 2-amino-5-chloromuconate, which is structurally related to this compound. nih.govnih.gov Comamonas testosteroni has been shown to degrade 4-chlorophenol (B41353) and, in concert with other bacteria, can break down chlorobenzenes in pathways that generate this compound. researchgate.netasm.org

Bacillus subtilis: While often studied for other properties, Bacillus subtilis has been identified as a participant in the degradation of chlorinated compounds. wikipedia.orgnih.gov In a dual-species biofilm with Comamonas testosteroni, B. subtilis strain DKT contributes to the degradation of chlorobenzenes, a process that proceeds through the formation of 3-chlorocatechol and its subsequent ortho-cleavage to this compound. researchgate.net

Candida maltosa: The yeast Candida maltosa is capable of degrading monochlorophenols, although it cannot use them as a sole carbon source. nih.govresearchgate.net Phenol-grown cells can convert 2-chlorophenol (B165306) into cis,cis-2-chloromuconic acid via a 3-chlorocatechol intermediate. nih.gov This demonstrates that eukaryotes also possess pathways for the transformation of these chlorinated intermediates.

Table 1: Selected Microorganisms Involved in this compound Metabolism

Microorganism Relevant Compound(s) Degraded Key Intermediate(s) Reference(s)
Pseudomonas putida 3-Chlorobenzoate 3-Chlorocatechol, this compound nih.gov
Ralstonia eutropha JMP134 2,4-Dichlorophenoxyacetate, Chlorocatechols 3-Chloromuconate, 2-Chloromuconate nih.govnih.gov
Comamonas sp. CNB-1 Chloronitrobenzene 2-Amino-5-chloromuconate nih.govnih.gov
Bacillus subtilis DKT Chlorobenzenes (in consortium) 3-Chlorocatechol, this compound researchgate.net
Candida maltosa 2-Chlorophenol 3-Chlorocatechol, cis,cis-2-Chloromuconic acid nih.gov

In natural environments, the degradation of complex and recalcitrant compounds is often carried out by microbial consortia rather than by single species. epa.govnih.govmdpi.com These consortia can exhibit enhanced degradation capabilities due to synergistic interactions, such as the breakdown of toxic intermediates by different members of the community. mdpi.comfrontiersin.org

A notable example is the dual-species biofilm formed by Comamonas testosteroni KT5 and Bacillus subtilis DKT. researchgate.net This consortium effectively degrades chlorotoluenes and chlorobenzenes. The metabolic pathway involves the conversion of these substrates to intermediates like 3-chlorocatechol, which is then cleaved to form this compound. researchgate.net The synergistic relationship allows for the efficient processing of a mixture of toxic compounds that might be inhibitory to a single strain. researchgate.net The ability of one species to utilize metabolites produced by another is a key factor in the functional stability and efficiency of such consortia in bioremediation. mdpi.com

Bacterial Strains (e.g., Pseudomonas sp., Ralstonia eutropha, Comamonas sp., Bacillus subtilis, Candida maltosa)

Genetic Organization of Catabolic Pathways

The enzymatic steps for this compound degradation are encoded by specific genes that are often organized into clusters or operons. The location and structure of these gene clusters are crucial for their function and regulation.

Research has identified several key gene clusters responsible for the degradation of chlorinated aromatic compounds, which include the pathway involving this compound.

clc Gene Cluster: The clcABD operon, found on the TOL plasmid pAC25 in Pseudomonas putida, encodes enzymes for the modified ortho-cleavage pathway of 3-chlorocatechol. nih.gov The gene clcA codes for catechol 1,2-dioxygenase, clcB for chloromuconate cycloisomerase, and clcD for dienelactone hydrolase. The formation of this compound from 3-chlorocatechol is a critical step in this pathway, and this compound itself is the inducer for the operon's expression. nih.gov

tfd Gene Clusters: The catabolic plasmid pJP4 from Ralstonia eutropha JMP134 contains two sets of tfd genes, tfdCDEF(I) and tfdD(II)C(II)E(II)F(II). nih.govnih.gov These clusters encode the enzymes required to convert chlorocatechols into intermediates of the Krebs cycle. asm.org Specifically, the tfdC genes encode chlorocatechol 1,2-dioxygenases, and the tfdD genes encode chloromuconate cycloisomerases, which act on intermediates like 2-chloromuconate. nih.gov

cnp Gene Cluster: In Comamonas sp. strain CNB-1, a gene cluster designated cnb (or cnp) is involved in the degradation of 4-chloronitrobenzene. nih.gov This cluster includes the gene cnbH, which encodes a deaminase that converts 2-amino-5-chloromuconic acid into 2-hydroxy-5-chloromuconic acid, demonstrating a pathway for processing substituted muconic acids. nih.govnih.gov

The genes encoding catabolic pathways for xenobiotic compounds can be located on either the bacterial chromosome or on mobile genetic elements like plasmids. The localization has significant implications for the evolution and horizontal transfer of these degradation capabilities. nih.govfrontiersin.org

In many well-characterized cases, the genes for degrading chlorinated aromatics are plasmid-borne. frontiersin.org

The clcABD operon in Pseudomonas putida is located on the plasmid pAC25. nih.govasm.org

The tfd gene clusters in Ralstonia eutropha JMP134 are found on the large catabolic plasmid pJP4. nih.govnih.gov

The cnb gene cluster in Comamonas sp. CNB-1 is situated on the plasmid pCNB1. nih.gov

The presence of these degradation pathways on conjugative or mobilizable plasmids facilitates their spread among different bacterial species and genera. This horizontal gene transfer is a primary mechanism for the rapid adaptation of microbial communities to new environmental pollutants. frontiersin.org While many degradation pathways are plasmid-encoded, essential metabolic functions are typically retained on the chromosome.

Identification and Characterization of Gene Clusters (e.g., clc, tfd, cnp gene clusters)

Regulation of Gene Expression in this compound Pathways

The expression of catabolic genes for degrading compounds like this compound is tightly regulated to ensure that the necessary enzymes are produced only when their substrate is present, preventing a wasteful expenditure of cellular resources. wikipedia.orgpressbooks.pubkhanacademy.org

A classic example of this regulation is found in the clcABD operon of Pseudomonas putida. The expression of this operon is controlled by the LysR-type transcriptional regulator (LTTR) protein, ClcR, which is encoded by a gene located upstream of the operon. nih.gov The pathway intermediate, this compound, functions as the inducer molecule. nih.govresearchgate.net In the absence of the inducer, the ClcR protein binds to a region of the promoter, but does not activate transcription. nih.gov When this compound is present, it binds to ClcR, causing a conformational change in the protein. This change alters how ClcR interacts with the DNA, allowing RNA polymerase to bind to the promoter and initiate transcription of the clcABD genes. nih.gov

Another layer of regulation is catabolite repression. In Pseudomonas sp. strain B-300, the degradation of 2-chlorobenzoic acid is repressed in the presence of a more easily metabolized carbon source like glucose. cdnsciencepub.com This suggests that global regulatory mechanisms can override the specific induction of the pathway, prioritizing the use of preferred substrates.

Transcriptional Regulation by Inducers and Regulatory Proteins (e.g., ClcR, CatR)

The genetic blueprint for the degradation of chloroaromatic compounds is often organized into operons, such as the clcABD operon found on plasmids in bacteria like Pseudomonas putida. The transcription of these operons is meticulously controlled by regulatory proteins, which in turn are activated by specific inducer molecules.

In the degradation pathway of 3-chlorobenzoate, the intermediate this compound itself serves as the key inducer molecule. nih.gov Its presence signals the need for the enzymatic machinery to process it further. This induction is mediated by a transcriptional activator protein known as ClcR, which belongs to the LysR-family of regulatory proteins. nih.govucdavis.edu In the absence of this compound, the ClcR protein binds to a specific region of the clcABD promoter, but does not efficiently recruit RNA polymerase to initiate transcription. nih.gov

When this compound is present, it binds to ClcR, causing a conformational change in the protein. This change alters how ClcR interacts with the promoter DNA. Specifically, the binding of the this compound-ClcR complex leads to a contraction of the DNA footprint and allows the protein to make contact with the crucial -35 region of the promoter, facilitating the initiation of transcription. nih.gov

Interestingly, the clcABD operon and its regulator ClcR are thought to have evolved from the chromosomal catBCA operon, which is responsible for the degradation of catechol and is regulated by a homologous protein, CatR. nih.gov The inducer for the cat operon is cis,cis-muconate, an analogue of this compound. While both ClcR and CatR are functionally similar and recognize related promoter sequences, they respond to different inducers and exhibit distinct changes in their DNA binding patterns upon activation. nih.govucdavis.edu This demonstrates a fascinating case of evolutionary adaptation where a regulatory system has been repurposed for a new, yet related, metabolic pathway.

Regulatory ProteinFamilyTarget OperonInducer MoleculeOrganism Example
ClcR LysR-typeclcABDThis compoundPseudomonas putida nih.gov
CatR LysR-typecatBCAcis,cis-MuconatePseudomonas putida nih.gov
TfdR LysR-typetfdCDEF2,4-Dichlorophenoxyacetic acid metabolitesRalstonia eutropha ucdavis.edu
TcbR LysR-typetcbCDEFChlorocatecholsPseudomonas sp.

This table summarizes key transcriptional regulators involved in the degradation of aromatic compounds, including the ClcR protein that directly responds to this compound.

Factors Influencing Pathway Induction and Repression (e.g., glucose repression)

The induction of the this compound degradation pathway is not solely dependent on the presence of its inducer. Microorganisms have evolved complex hierarchies of metabolic control to ensure they utilize the most energy-efficient carbon sources available. One of the most dominant of these control mechanisms is carbon catabolite repression (CCR), often referred to as the "glucose effect". frontiersin.org

When a preferred carbon source like glucose is present in the environment, the expression of genes required for the metabolism of alternative, less favorable carbon sources is repressed. nih.govnih.gov This ensures that the cell does not waste energy synthesizing enzymes for other pathways when a readily metabolizable sugar is available. The degradation pathway for this compound is subject to this form of repression.

Molecular Biology and Genetic Engineering Approaches in Research

Modern molecular biology techniques have been instrumental in dissecting the genetic and enzymatic basis of this compound degradation. These approaches allow researchers to isolate, study, and manipulate the specific genes and proteins involved in this metabolic pathway.

Gene Cloning and Heterologous Expression

A fundamental technique in studying the this compound pathway is gene cloning. nih.gov This involves isolating the specific genes encoding the degradation enzymes (e.g., chlorocatechol 1,2-dioxygenase, which produces this compound) from the native microorganism and inserting them into a well-characterized host organism, most commonly Escherichia coli. nih.govresearchgate.net This process is known as heterologous expression. frontiersin.org

By expressing a single gene in a "clean" genetic background, scientists can study the function of the encoded enzyme in isolation, without interference from other cellular processes. ufrj.br For instance, the gene for chlorocatechol 1,2-dioxygenase from a chlorobenzene-degrading bacterium can be cloned and expressed in E. coli. researchgate.net The resulting recombinant E. coli cells can then be supplied with 3-chlorocatechol, and the production of this compound can be directly measured, confirming the enzyme's function. researchgate.netresearchgate.net This approach is crucial for verifying the role of a specific enzyme in the pathway and for producing large quantities of the protein for detailed biochemical characterization.

Original HostGene(s) ExpressedEnzyme(s) ProducedExpression HostPurpose of Study
Alcanivorax sp. HA03CBA1A2A3A4, CC12DOsChlorobenzene (B131634) dioxygenase, Chlorocatechol 1,2-dioxygenaseE. coliCharacterize the chlorobenzene degradation pathway. researchgate.net
Rhodococcus rhodochrouscatA, catB, catCCatechol 1,2-dioxygenase, Muconate cycloisomerase, Muconolactone (B1205914) isomeraseE. coli BL21(DE3)Confirm the function of genes in the chlorophenol degradation pathway. researchgate.net
Pseudomonas sp. KE38Lipase geneCold-adapted lipaseE. coliCharacterize a novel industrial enzyme. ufrj.br
Pseudomonas putida ZWL73cnbA, cnbBChloronitrobenzene nitroreductase, Hydroxylaminobenzene mutaseE. coliCharacterize enzymes for 4-chloronitrobenzene degradation. researchgate.net

This table provides examples of studies where genes for catabolic pathways, including those related to the formation of this compound, have been cloned and expressed in a heterologous host.

Sequence Analysis and Phylogenetic Relationships

Once a gene is cloned, its nucleotide sequence can be determined. This sequence information is a rich source of biological data. By translating the DNA sequence into a putative amino acid sequence, researchers can predict the protein's size, structure, and potential active sites by comparing it to databases of known proteins. nih.gov

Sequence analysis is also fundamental to understanding the evolutionary origins of the this compound degradation pathway. nih.gov By comparing the amino acid sequences of enzymes like chlorocatechol dioxygenase from different bacterial species, scientists can construct phylogenetic trees. geneticsmr.orgmdpi.com These trees illustrate the evolutionary relationships between the proteins. For example, sequence analyses have shown that the regulatory protein ClcR is closely related to CatR, TfdR, and TcbR, all of which regulate pathways for aromatic compound degradation, suggesting they all evolved from a common ancestor. ucdavis.edu This comparative approach helps trace the evolutionary steps that have allowed microorganisms to adapt to degrade novel, man-made chlorinated compounds.

Mutagenesis Studies for Enzyme Function Elucidation

While sequence analysis can suggest which amino acids are important for an enzyme's function, mutagenesis studies provide direct experimental proof. nih.gov Site-directed mutagenesis is a powerful technique where researchers intentionally alter the gene sequence to substitute one or more specific amino acids in the final protein.

By creating a series of mutant enzymes and comparing their activity to the original, wild-type enzyme, scientists can pinpoint the precise role of individual amino acid residues. For example, a mutation in the active site of chlorocatechol 1,2-dioxygenase could completely abolish its ability to produce this compound, confirming the importance of that residue for catalysis. Similarly, mutations outside the active site might affect the enzyme's stability, its affinity for its substrate, or its interaction with regulatory proteins. nih.gov In one study, a single point mutation (N211S) in a catechol 1,2-dioxygenase was shown to increase its activity nearly twofold, demonstrating how even subtle changes can significantly impact enzyme function. researchgate.net These studies are critical for understanding the detailed chemical mechanism of the enzymes involved in the this compound pathway.

Research Methodologies for Studying 2 Chloromuconic Acid in Academic Contexts

Analytical Techniques for Identification and Quantification

A suite of powerful analytical methods is utilized to accurately identify and quantify 2-chloromuconic acid and its related metabolic products. These techniques provide the sensitivity and selectivity required to analyze complex biological mixtures.

Chromatographic Separations (e.g., HPLC, GC-MS) for Intermediates and Products

Chromatographic techniques are fundamental in separating this compound from other compounds in a sample mixture. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of organic acids and phenolic compounds. nih.gov It offers robust and reproducible separation, often coupled with a diode array detector (DAD) or UV detector for quantification. protocols.ioijpsjournal.com For instance, an HPLC method using a C18 stationary phase and a mobile phase gradient of sulfuric acid solution and methanol (B129727) has been successfully employed for the simultaneous determination of various organic acids and phenolic compounds. nih.gov The retention times under specific chromatographic conditions allow for the identification of the compounds, while the peak area provides quantitative data. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile or derivatized non-volatile compounds. ekb.egresearchgate.net It combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry, enabling both identification and quantification of compounds like chloro-cis,cis-muconate and maleylacetate (B1240894). researchgate.net

Table 1: Examples of Chromatographic Conditions for Related Compounds

TechniqueColumnMobile Phase/Carrier GasDetectorApplicationReference
HPLC Ascentis® Express AQ-C18100% aqueous mobile phase at low pHUVSeparation of polar organic acids
UHPLC-DAD Reverse phase analytical columnMobile phase gradientDADQuantitation of muconic acid isomers protocols.io
GC-MS Capillary columnHeliumMass SpectrometerIdentification of degradation products researchgate.net
HPLC C18 stationary phaseSulfuric acid solution and methanolPhoto-diode arraySimultaneous determination of organic and phenolic compounds nih.gov

This table is for illustrative purposes and specific conditions may vary based on the exact application.

Spectroscopic Characterization (e.g., UV/Vis Spectrophotometry, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the chemical structure of this compound and its metabolites.

UV/Vis Spectrophotometry is often used to monitor enzymatic reactions in real-time. For example, the formation of this compound can be observed by an increase in absorbance at a specific wavelength, such as 280 nm. asm.org The conversion of related compounds can also be tracked, for instance, the deamination of 2-amino-5-chloromuconate to 2-hydroxy-5-chloromuconate results in a maximal absorption at 306 nm. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of a molecule. researchgate.net While specific NMR data for this compound is not detailed in the provided context, techniques like 1H NMR and 13C NMR are standard for confirming the structure of organic molecules. researchgate.netresearchgate.net

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. ekb.egresearchgate.net When coupled with chromatographic methods like GC-MS or LC-MS, it provides a powerful tool for identifying unknown compounds in a mixture. ekb.egresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can even provide the exact elemental composition of a molecule. ekb.eg

Table 2: Spectroscopic Data for Related Compounds

CompoundTechniqueKey ObservationReference
This compound UV/Vis SpectrophotometryAbsorption maximum at 280 nm asm.org
2-Hydroxy-5-chloromuconate UV/Vis SpectrophotometryMaximal absorption at 306 nm nih.gov
4-Chloro-3-methylcatechol GC-MS, ¹H-NMRIdentified as a central intermediate researchgate.net
2-Hydroxy-5-chloromuconic acid Mass SpectrometryUsed for product confirmation researchgate.netasm.org

This table provides examples of spectroscopic data used in the characterization of related compounds.

Enzymatic Assays and Biochemical Characterization

Understanding the enzymes that act upon this compound is crucial for comprehending its metabolic fate. Enzymatic assays and biochemical characterization provide insights into enzyme function, kinetics, and specificity.

Preparation of Cell-Free Extracts for Enzyme Activity Measurement

To study the activity of enzymes involved in this compound metabolism, researchers often prepare cell-free extracts from microorganisms grown on specific substrates. asm.org This process typically involves disrupting the cells through methods like sonication and then removing cell debris by centrifugation. asm.org The resulting supernatant, or cell-free extract, contains the enzymes of interest and can be used directly in activity assays. asm.orgasm.org For instance, crude extracts of cells grown on 4-chlorophenol (B41353) have been used to detect the activities of enzymes in the meta-cleavage pathway. asm.org

Determination of Enzyme Kinetics and Specific Activities

Enzyme kinetics studies are performed to determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of an enzyme for its substrate and its catalytic efficiency. plos.org Specific activity, typically expressed as units of activity per milligram of protein, is a measure of enzyme purity and is crucial for comparing the activity of different enzyme preparations. researchgate.net

Enzyme activity is often measured spectrophotometrically by monitoring the change in absorbance of a substrate or product over time. asm.orgasm.orgplos.org For example, the activity of a deaminase acting on 2-amino-5-chloromuconate was determined by measuring the rate of formation of 2-hydroxy-5-chloromuconate. nih.gov The specific activities for 2-aminomuconic acid have been calculated for both recombinant E. coli and the native Comamonas sp. strain. researchgate.net

Table 3: Examples of Enzyme Kinetic and Activity Data

EnzymeSubstrateKinetic ParameterValueOrganism/SystemReference
Deaminase (CnbZ) 2-Amino-5-chloromuconateVmax196 µmol·min⁻¹·mg⁻¹Comamonas sp. strain CNB-1 nih.gov
Deaminase (CnbZ) 2-AminomuconateVmax147 µmol·min⁻¹·mg⁻¹Comamonas sp. strain CNB-1 nih.gov
2-Amino-5-chloromuconic acid deaminase (CnbH) 2-Aminomuconic acidSpecific Activity7 nmol min⁻¹(mg of protein)⁻¹Recombinant E. coli researchgate.net
2-Amino-5-chloromuconic acid deaminase (CnbH) 2-Aminomuconic acidSpecific Activity120 nmol min⁻¹(mg of protein)⁻¹Comamonas sp. CNB-1 researchgate.net

This table presents a selection of reported enzyme kinetic and activity values.

Advanced Molecular and Genetic Techniques

Modern molecular biology provides powerful tools to investigate the genetic basis of this compound metabolism. Techniques such as gene cloning, expression, and polymerase chain reaction (PCR) are employed to identify and characterize the genes encoding the enzymes of the metabolic pathway. nih.govresearchgate.netasm.org

For example, the gene encoding a novel deaminase (CnbZ) involved in the conversion of 2-amino-5-chloromuconate was cloned and expressed in E. coli. nih.gov This allowed for the production and purification of the recombinant protein for detailed biochemical characterization. nih.gov Reverse transcription-PCR (RT-PCR) can be used to study gene expression and determine which genes are actively transcribed under specific growth conditions. nih.gov Furthermore, genomic analyses can reveal the presence of entire gene clusters responsible for the degradation of chlorinated compounds. researchgate.net

DNA Footprinting for Gene-Regulator Interactions

DNA footprinting is a high-resolution in vitro technique used to identify the specific binding sites of DNA-binding proteins on a DNA molecule. wikipedia.orgnumberanalytics.com This method is foundational for understanding gene regulation, as it reveals precisely where regulatory proteins, such as transcriptional activators or repressors, interact with DNA to control gene expression. numberanalytics.comslideshare.net The basic principle involves a DNA-binding protein protecting its specific binding sequence from cleavage by a nuclease, like DNase I, or a chemical agent. numberanalytics.comnih.gov When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint"—a gap in the ladder of fragments—compared to a control sample without the protein. wikipedia.org

In the context of this compound, DNA footprinting has been instrumental in elucidating the regulation of catabolic operons responsible for the degradation of chloroaromatic compounds. A key example is the study of the clcABD operon in Pseudomonas putida, which encodes enzymes for the breakdown of 3-chlorocatechol (B1204754). nih.gov Research has identified this compound, an intermediate in this pathway, as the specific inducer molecule that triggers the expression of the clcABD genes. nih.gov This activation is mediated by the LysR-type transcriptional regulator, ClcR. nih.gov

DNase I footprinting experiments were conducted to map the interaction between the ClcR protein and the promoter region of the clcABD operon. The findings demonstrated that the binding of ClcR to the DNA is significantly altered by the presence of this compound. nih.gov

In the absence of this compound: The ClcR protein binds to an extended region of the promoter, spanning from position -79 to -25 relative to the transcription start site. However, in this state, the crucial -35 region of the promoter remains unprotected and accessible. nih.gov

In the presence of this compound: When the inducer, this compound, is added, the footprint of the ClcR protein changes. The protected region contracts by approximately four base pairs at the proximal end (closer to the gene). nih.gov Crucially, this conformational change leads to the protection of the -35 region, indicating a direct interaction between the regulator and this key promoter element, which is essential for the recruitment of RNA polymerase and the initiation of transcription. nih.gov

This research highlights how this compound acts as a molecular signal, causing a shift in the regulator protein's binding pattern on the DNA, thereby switching on the genes required for its own degradation pathway. nih.gov

Table 1: DNA Footprinting Analysis of ClcR Regulator at the clcABD Promoter

ConditionProtected DNA RegionState of -35 Promoter RegionGene Expression Outcome
Without this compound -79 to -25UnprotectedRepressed
With this compound Contracted footprint, contacts -35ProtectedActivated

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the path of atoms through a sequence of chemical reactions or a metabolic pathway. wikipedia.org The method involves replacing an atom in a reactant molecule with one of its isotopes, which can be either stable (e.g., ¹³C, ²H, ¹⁵N) or radioactive (e.g., ¹⁴C). wikipedia.orgsymeres.com Because isotopes are chemically identical to their more common counterparts but have a different mass or are radioactive, they serve as a "label" or "tracer" that can be detected in the reaction products. researchgate.net This allows researchers to determine the fate of specific atoms, identify intermediates, and unravel complex reaction mechanisms. numberanalytics.com Detection methods include mass spectrometry, which separates molecules based on mass, and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgsymeres.com

While specific studies focusing exclusively on using isotopic labeling to elucidate the reaction mechanisms of this compound are not prominently detailed in the provided search results, the methodology is widely applied to study analogous degradation pathways for other aromatic and chloroaromatic compounds. For instance, ¹³C-labeling has been used to track the degradation pathway of phenol. researchgate.net Similarly, studies on the degradation of 4-chloronitrobenzene by Comamonas sp. have characterized the pathway involving related intermediates like 2-amino-5-chloromuconic acid and 2-hydroxy-5-chloromuconic acid. asm.org

The application of isotopic labeling to the this compound pathway would involve the following hypothetical steps:

Synthesis of a Labeled Precursor: A precursor to this compound, such as 3-chlorocatechol or 3-chlorobenzoate, would be synthesized with a ¹³C isotope at a specific position in its aromatic ring.

Incubation with Microorganisms or Enzymes: The labeled precursor would be introduced to a microbial culture or a purified enzyme known to be part of the degradation pathway.

Analysis of Products: As the bacteria or enzyme metabolizes the compound, intermediates and final products are collected. Analytical techniques like mass spectrometry would then be used to identify which of these products contain the ¹³C label.

By tracking the position of the ¹³C atom from the initial substrate to subsequent metabolites like this compound and its downstream products (e.g., dienelactone), researchers can confirm the sequence of enzymatic reactions, identify bond cleavage points, and verify the proposed metabolic route. nih.govresearchgate.net This provides definitive evidence for the step-by-step transformation of the molecule.

Culture and Enrichment Methodologies for Degrading Microorganisms

The isolation of microorganisms capable of degrading specific environmental pollutants like chloroaromatics relies heavily on culture and enrichment techniques. nih.gov An enrichment culture is a method used to select and increase the population of specific microbes from a mixed environmental sample (such as soil or water) by providing culture conditions that favor their growth while inhibiting others. frontiersin.org This is a crucial first step in studying the biodegradation of compounds like this compound and identifying the organisms and enzymes involved. cdnsciencepub.com

The general strategy involves using the target compound or its precursor as the sole source of carbon and energy in a minimal culture medium. frontiersin.org Only microorganisms that can metabolize this substrate will be able to grow and multiply, becoming "enriched" in the culture over time.

Methodologies for Isolating Degrading Microorganisms:

Batch Enrichment: This is a common method where a soil or water sample is inoculated into a liquid medium containing the selective substrate (e.g., 2-chlorobenzoate). nih.govcdnsciencepub.com The culture is incubated for a period, and then a small volume is transferred to fresh medium. This process is repeated several times to progressively enrich for the desired microorganisms. Pseudomonas sp. strain B-300, which can degrade 2-chlorobenzoic acid via a pathway that likely involves this compound, was isolated from a soil sample using this batch enrichment technique. cdnsciencepub.com

Continuous Culture (Chemostat): In this method, fresh medium containing the substrate is continuously added to the culture vessel while an equal volume of culture is removed. nih.gov This maintains a constant environment and selects for microorganisms that are most efficient at utilizing the substrate at low concentrations.

Immobilized Cell Systems: Microorganisms can be immobilized on a solid support matrix within a bioreactor. nih.gov A continuous flow of medium containing the target compound is passed through the reactor. This method can select for robust microbial consortia and is used in bioremediation applications.

Once an effective degrading consortium is enriched, individual microbial species can be isolated by plating the culture onto solid agar (B569324) plates. nih.gov The ability of these pure strains to degrade the target compound can then be tested individually. Often, a consortium of multiple species performs more efficiently than any single strain, suggesting mutualistic interactions are important for complete degradation. nih.govfrontiersin.org

Table 2: Examples of Enrichment Cultures for Degrading Chloroaromatic Compounds

Isolated Organism/ConsortiumEnrichment SubstrateSource of InoculumMethodologyReference
Pseudomonas sp. strain B-3002-Chlorobenzoic acidSoil sampleBatch enrichment culture cdnsciencepub.com
Microbial Consortium1,3-Dichloro-2-propanolNot specifiedBatch and Continuous Culture nih.gov
Keratinolytic Microbial ConsortiumKeratinSoil sampleBatch enrichment followed by dilution-to-extinction frontiersin.org

Environmental Significance and Bioremediation Research on 2 Chloromuconic Acid Pathways

Role in Natural Attenuation Processes of Chlorinated Environmental Pollutants

Natural attenuation refers to the reduction of pollutants by indigenous microorganisms without human intervention. researchgate.net 2-Chloromuconic acid plays a pivotal role in the natural breakdown of several chlorinated environmental pollutants. It is formed as a metabolite during the microbial degradation of compounds like 2-chlorophenol (B165306), 2-chloroaniline (B154045), and certain chlorobenzenes. epa.govymparisto.fi

The degradation pathway often involves the initial conversion of the parent pollutant to a chlorocatechol. researchgate.net For instance, 2-chlorophenol is degraded to 3-chlorocatechol (B1204754), which is then cleaved to form α-chloromuconic acid. ymparisto.fi Similarly, the metabolism of 2-chloroaniline by certain bacteria also yields this compound. epa.gov The presence of this compound in environmental samples can, therefore, serve as an indicator that natural attenuation of these chlorinated pollutants is occurring.

The process of natural attenuation is influenced by the intrinsic capacity of the microbial populations present and various environmental factors. pca.state.mn.us The breakdown of chlorinated compounds and the subsequent formation and degradation of this compound are part of the Earth's natural chlorine cycle, where both organic and inorganic chlorine compounds are synthesized and transformed by a diverse range of microorganisms. nih.gov

Strategies for Enhanced Bioremediation

To accelerate the cleanup of sites contaminated with chlorinated compounds, various bioremediation strategies that build upon the natural degradation pathways involving this compound have been developed. These strategies aim to overcome the limitations of natural attenuation.

Optimizing Environmental Parameters for Microbial Degradation

The efficiency of microbial degradation of chlorinated pollutants can be significantly influenced by environmental conditions. epa.govmdpi.com Optimizing these parameters is a key strategy for enhanced bioremediation. hu.edu.jo

Key environmental parameters that can be managed include:

pH: Microbial activity is often optimal within a specific pH range. For example, the degradation of some nitrophenolic pesticides is most effective at a slightly alkaline pH. medcraveonline.com

Temperature: Temperature affects microbial metabolism and enzyme kinetics. mdpi.com

Moisture Content: Adequate moisture is essential for microbial growth and the transport of nutrients and contaminants. hu.edu.jomedcraveonline.com Studies have shown that higher moisture content can enhance degradation rates. researchgate.net

Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic degradation pathways are dominant. nih.gov For some chlorinated compounds, aerobic conditions are necessary for the initial ring cleavage that leads to the formation of this compound. researchgate.netnih.gov Periodic tilling of soil can increase aeration and microbial activity. hu.edu.jo

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism. researchgate.net The carbon-to-nitrogen-to-phosphorus (C:N:P) ratio can be adjusted to optimize degradation. hu.edu.jo

Bioaugmentation with Specific Degrading Strains

Bioaugmentation involves the introduction of specific, highly efficient pollutant-degrading microorganisms to a contaminated site. researchgate.netregenesis.com This strategy is particularly useful when the indigenous microbial population lacks the necessary catabolic genes or has a slow degradation rate. medcraveonline.com

Several bacterial strains capable of degrading chlorinated aromatic compounds via the this compound pathway have been identified and utilized in bioaugmentation efforts. nih.govsiremlab.com For example, strains of Pseudomonas and Ralstonia eutropha JMP134 are known to metabolize compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), producing this compound as an intermediate. liverpool.ac.uknih.gov The addition of such specialized microbes can significantly accelerate the remediation process. regenesis.comsiremlab.com For instance, the inoculation of soil with an enriched culture has been shown to increase the attenuation rates of certain chlorinated compounds. researchgate.net

Development of Engineered Microbial Systems for Enhanced Degradation

Genetic engineering offers powerful tools to enhance the bioremediation capabilities of microorganisms. mdpi.com This can involve modifying existing pathways or introducing novel genes to create engineered microbial systems with superior degradation abilities. nih.govresearchgate.net

Approaches in developing engineered microbial systems include:

Pathway Engineering: Modifying the regulatory and catalytic elements of degradation pathways to improve efficiency and overcome bottlenecks.

Gene Cloning and Expression: Isolating genes responsible for key enzymatic steps in the degradation of chlorinated compounds and expressing them in suitable host organisms like E. coli or Pseudomonas putida. nih.govresearchgate.net For example, the gene for 2-amino-5-chloromuconic acid deaminase has been expressed in E. coli to study its catalytic activity. researchgate.net

Development of Microbial Consortia: Creating synergistic consortia of different microbial strains that can collectively carry out the complete degradation of a complex mixture of pollutants. mdpi.com

These engineered systems hold the promise of more robust and efficient bioremediation solutions for recalcitrant chlorinated pollutants. mdpi.comuth.gr

Fate of this compound and its Transformation Products in Environmental Compartments

The degradation of this compound typically proceeds through dehalogenation, where the chlorine atom is removed. This can be followed by the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle, leading to their complete mineralization to carbon dioxide and water. researchgate.net

However, under certain conditions, transformation products may accumulate. For instance, the enzyme chloromuconate cycloisomerase in Ralstonia eutropha JMP134 can convert this compound into 5-chloro- and 2-chloromuconolactone. nih.gov The fate of these and other potential transformation products in different environmental compartments (soil, water, sediment) depends on various factors, including the microbial communities present and the prevailing physicochemical conditions. ymparisto.fimdpi.com For example, the adsorption of these compounds to soil particles can affect their bioavailability and degradation rates. ymparisto.fi

Recent research has also focused on identifying the full range of transformation products of various environmental pollutants to better understand their potential toxicity and persistence. researchgate.netresearchgate.net

Chemical Synthesis and Experimental Formation of 2 Chloromuconic Acid for Research Purposes

Laboratory Synthetic Approaches to 2-Chloromuconic Acid

The synthesis of this compound for research is primarily achieved through methods that mimic biological formation, such as the oxidation of appropriate precursors. Direct synthesis from simple, non-aromatic precursors is less common and often involves historical methods.

The synthesis of this compound via the reduction of more oxidized precursors is not a commonly documented or utilized method in the scientific literature. Reports on the chemical reduction of related compounds to yield this compound are scarce, with some historical attempts at similar reactions being found to be difficult to reproduce. scispace.com The predominant methods for its preparation rely on oxidative reactions, reflecting the compound's typical formation pathway in biological systems.

A historical method for the synthesis of chlorinated muconic acids involved the reaction of mucic acid (galactaric acid) with phosphorus pentachloride. rsc.orgwikipedia.org This reaction, while demonstrating a potential pathway from a non-aromatic sugar acid, is not the preferred modern approach due to the harsh reagents and potential for multiple chlorinated products.

The most prevalent and reliable laboratory method for generating this compound involves the enzymatic or chemical oxidation of a suitable precursor, 3-chlorocatechol (B1204754). This biomimetic approach leverages the action of a specific type of enzyme known as a catechol 1,2-dioxygenase. In this reaction, the aromatic ring of 3-chlorocatechol is cleaved by the enzyme in the presence of oxygen to yield 2-chloro-cis,cis-muconic acid. gla.ac.uk This method is widely used in research because it produces the specific isomer relevant to biological pathways. Cell-free extracts containing high concentrations of catechol 1,2-dioxygenase are often employed for this purpose, providing a straightforward route to the desired product. researchgate.net

Reduction of Related Compounds (e.g., sodium amalgam reduction)

Utility of Synthesized this compound in Academic Research

Synthetically prepared this compound is an indispensable tool in biochemistry and microbiology, enabling detailed investigation into the degradation of environmental pollutants.

One of the primary uses of synthesized this compound is as a substrate to identify, purify, and characterize enzymes involved in the ortho-cleavage pathway of chlorinated aromatics. By providing a pure substrate, researchers can measure key enzymatic parameters such as reaction rates (kcat), substrate affinity (Km), and specificity. For example, it is the key substrate for the enzyme chloromuconate cycloisomerase (CMCI), which catalyzes its conversion to lactone intermediates. wikipedia.orgnih.gov Studies have shown that different microbial species possess cycloisomerases with distinct specificities. The enzyme from the gram-positive bacterium Rhodococcus opacus is highly specific and converts this compound solely to 5-chloromuconolactone (B1176566), whereas enzymes from some gram-negative bacteria can act on a broader range of substrates. nih.gov This use of this compound was critical in demonstrating the functional differences between these homologous enzymes. nih.govsciepub.com

Table 1: Enzymes Characterized Using this compound as a Substrate

Enzyme Name Enzyme Commission (EC) Number Organism of Origin (Example) Role of this compound
Chloromuconate Cycloisomerase 5.5.1.7 Rhodococcus opacus 1CP Key substrate for assaying cycloisomerization activity and determining product specificity. nih.gov
Muconate Cycloisomerase 5.5.1.1 Pseudomonas species Used as a substrate to test for relaxed specificity compared to the enzyme's primary substrate, muconic acid. gla.ac.uk
Catechol 1,2-Dioxygenase 1.13.11.1 Diaphorobacter sp. JS3051 The formation of this compound from 3-chlorocatechol is monitored to measure the dioxygenase activity. researchgate.net

In studies investigating the biodegradation of pollutants like chlorophenols, chlorobenzenes, or 2,4-dichlorophenoxyacetic acid (2,4-D), it is essential to identify the series of chemical intermediates produced by microorganisms. nih.gov Synthesized this compound serves as a critical analytical standard for this purpose. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the complex mixture of compounds within a bacterial culture or cell extract. alwsci.comlabmanager.comopenaccessjournals.comgentechscientific.com By comparing the retention time and mass spectrometry data of an unknown peak in the experimental sample to that of the pure, synthesized this compound standard, researchers can definitively confirm the presence and quantity of this intermediate in the metabolic pathway. researchgate.netsciepub.com

Table 2: Application of this compound as an Analytical Standard

Analytical Technique Purpose Research Context
High-Performance Liquid Chromatography (HPLC) Identification and Quantification Used to confirm the presence of this compound as a metabolite during the degradation of compounds like 3-chloronitrobenzene. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Structural Confirmation Used after derivatization to confirm the chemical structure of pathway intermediates by matching fragmentation patterns with the standard. sciepub.com

Beyond identifying enzymes, this compound is instrumental in elucidating the precise chemical steps (mechanisms) of biochemical reactions. The stereochemical outcome of its enzymatic transformation provides significant clues about how the enzyme's active site functions. For instance, the highly specific conversion of this compound to 5-chloromuconolactone by the Rhodococcus chloromuconate cycloisomerase, without any dehalogenation, helped elucidate the structural basis for its lack of dehalogenating activity, a feature present in homologous enzymes from other bacteria. nih.gov This substrate allows researchers to probe the cycloisomerization mechanism (e.g., 1,4- vs. 3,6-cycloisomerization) and understand how different enzymes have evolved to handle chlorinated substrates, either by simply isomerizing them or by catalyzing the removal of the chlorine atom as part of the reaction. gla.ac.uknih.gov

Q & A

Q. Which analytical techniques are critical for quantifying this compound in environmental samples?

  • Methodological Answer : Gas chromatography (GC) with electron capture detection (ECD) is preferred for trace-level detection in soil or water. For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) improves specificity. Calibration curves must account for matrix effects by spiking internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How do microbial consortia metabolize this compound, and what role do cometabolic pathways play?

  • Methodological Answer : Certain Pseudomonas strains degrade this compound via the ortho-cleavage pathway, producing 2-chloromaleylacetate. Cometabolism occurs in the presence of growth substrates (e.g., succinate), where enzymes like chloromuconate cycloisomerase catalyze intermediate transformations. Metabolite tracking requires stable isotope probing (SIP) combined with genomic analysis to identify active degraders .

Q. What statistical methods resolve data variability in biodegradation studies of this compound?

  • Methodological Answer : Clustered data (e.g., repeated measurements from bioreactors) require mixed-effects models to account for intra- and inter-sample variability. Bayesian hierarchical models are effective for small datasets, incorporating prior knowledge of degradation rates. Sensitivity analysis should test assumptions about enzyme kinetics and microbial growth parameters .

Q. How can computational models predict the environmental reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations model electron distribution and reactive sites, predicting hydrolysis rates under varying pH. Molecular dynamics (MD) simulations assess interactions with soil organic matter. Validation requires comparison to experimental half-life data from controlled photolysis or hydrolysis studies .

Q. What experimental designs optimize this compound synthesis while minimizing byproducts?

  • Methodological Answer : Fractional factorial designs (FFD) screen variables (temperature, substrate concentration, catalyst type). Response surface methodology (RSM) identifies optimal conditions. Byproduct quantification uses thin-layer chromatography (TLC) with UV visualization or GC-MS for volatile impurities. Reproducibility demands strict anaerobic conditions and real-time pH monitoring .

Q. How do conflicting degradation mechanisms for this compound in literature arise, and how can they be reconciled?

  • Methodological Answer : Discrepancies often stem from strain-specific enzyme activity (e.g., Sphingomonas vs. Burkholderia). Comparative studies should standardize inoculum density and nutrient availability. Meta-analyses of kinetic data (e.g., Michaelis-Menten constants) across studies can identify outliers and propose unified pathways .

Data Presentation and Reproducibility

Q. What metadata is essential for reporting this compound experiments to ensure reproducibility?

  • Methodological Answer : Include (1) microbial strain identifiers (NCBI accession numbers), (2) growth medium composition, (3) instrumental parameters (e.g., GC column type, MS ionization mode), and (4) raw data repositories (e.g., DOI links to spectra). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address low yields in this compound synthesis?

  • Methodological Answer : Troubleshoot via (1) substrate purity checks (NMR/LC-MS), (2) enzyme activity assays (e.g., NADH consumption rates for oxygenases), and (3) quenching experiments to identify degradation steps. Alternative solvents (e.g., ionic liquids) may stabilize reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.